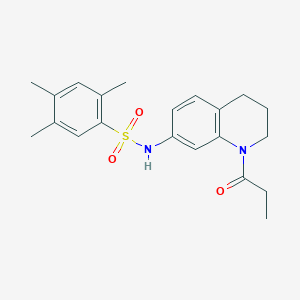

2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-5-21(24)23-10-6-7-17-8-9-18(13-19(17)23)22-27(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,22H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCSHGVFAHFKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antibacterial and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O₂S

- SMILES Notation : CC(C)C(=O)N1CCCN(C1=CC=C(S(=O)(=O)N)C)=C(C)C

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against a range of bacterial strains due to their ability to inhibit bacterial folate synthesis pathways .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory effects. In experimental models, derivatives have shown to reduce inflammatory markers and modulate immune responses. A specific study highlighted the ability of sulfonamide compounds to inhibit pro-inflammatory cytokines in vitro .

Cardiovascular Implications

Some studies have investigated the effects of sulfonamide derivatives on cardiovascular health. For instance, a benzene sulfonamide was noted to affect perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that these compounds could potentially influence cardiovascular function through calcium channel modulation .

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary analyses suggest it may exhibit favorable absorption characteristics and moderate metabolic stability.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | TBD |

| Metabolism | Hepatic |

| Elimination Half-life | TBD |

Note: TBD = To Be Determined

Case Studies

Several case studies have explored the biological activity of sulfonamide derivatives:

- Study on Antimicrobial Activity : A comparative analysis showed that a series of sulfonamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly impacted efficacy .

- Cardiovascular Study : In an isolated heart model using rats, researchers administered different concentrations of a sulfonamide derivative and measured changes in perfusion pressure over time. Results indicated a dose-dependent response with significant alterations in coronary resistance observed at higher concentrations .

Comparison with Similar Compounds

Core Structural Differences

The target compound distinguishes itself through its tetrahydroquinoline-propanoyl substituent, which contrasts with analogs bearing diazinan-yl, oxadiazole, or triazole rings. For example:

- Compound 22: Contains a 4-phenyl-1,2,4-triazol-5-one group linked via an ethylamino bridge to the sulfonamide .

- Compound 24 : Features a 4,5-dihydro-1,3,4-oxadiazole-2-sulfanylidene moiety .

- Compound 5 : Incorporates a 1,3-diazinan-2,4-dione ring system .

These differences influence properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability. The tetrahydroquinoline group in the target compound likely enhances aromatic stacking interactions compared to smaller heterocycles in analogs.

Spectroscopic Characterization

All compounds in the evidence were characterized via ¹H-NMR, ¹³C-NMR, and ESI–MS . Key data include:

- Compound 5 : ESI–MS [M+Na]⁺ at m/z 398.0712 (C₁₆H₁₇N₅O₂S) .

- Compound 24 : Distinctive sulfanylidene-oxadiazole signals in ¹³C-NMR (e.g., C-9 at 150.53 ppm) .

The target compound’s tetrahydroquinoline protons would likely resonate downfield (δ 6.5–8.0 ppm) in ¹H-NMR, while its propanoyl carbonyl would appear near 170 ppm in ¹³C-NMR.

Functional and Pharmacological Implications

- The tetrahydroquinoline group in the target compound may enhance blood-brain barrier penetration, suggesting CNS applications .

- Solubility : The 2,4,5-trimethyl substituents on the benzene ring could reduce solubility compared to analogs with polar heterocycles (e.g., 5 ’s diazinan-dione system) .

Preparation Methods

[4 + 2] Annulation Strategy

A catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes offers a high-yielding route to tetrahydroquinolines. Under optimized conditions (DBU in anhydrous toluene at room temperature), this method achieves up to 96% yield with >20:1 diastereoselectivity (Table 1).

Table 1: Optimization of [4 + 2] Annulation Conditions

| Base | Solvent | Temperature | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| Cs₂CO₃ | DCM | RT | 80 | >20:1 |

| DBU | Toluene | RT | 96 | >20:1 |

| Na₂CO₃ | DCM | RT | 45 | 10:1 |

This method is advantageous for introducing substituents at positions 2 and 4 of the tetrahydroquinoline, which can be tailored for subsequent functionalization.

Bischler–Napieralski Cyclization

An alternative route involves the Bischler–Napieralski cyclization of amide precursors to form dihydroisoquinolines, followed by reduction to tetrahydroisoquinolines (THIQs). For example, treatment of amide 85 with POCl₃ or polyphosphoric acid yields isoquinoline 86 , which is reduced to THIQ 87 using NaBH₄ (Scheme 11 in). This method allows precise control over substituent placement, particularly at position 1, which is critical for propanoyl group installation.

Introduction of the Propanoyl Group

The propanoyl group at position 1 is introduced via N-acylation of the tetrahydroquinoline’s nitrogen atom. Two approaches are commonly employed:

Direct Acylation of Tetrahydroquinoline

Reaction of the free amine with propanoyl chloride in the presence of a base (e.g., Et₃N or pyridine) in dichloromethane (DCM) at 0–25°C provides the N-propanoyl derivative. This method typically achieves 75–90% yield, depending on the steric and electronic environment of the amine.

One-Pot Acylation During Core Synthesis

In the [4 + 2] annulation route, the ortho-tosylaminophenyl group in the p-QM precursor can be replaced with a propanamide group. This modification enables simultaneous tetrahydroquinoline formation and N-propanoylation in a single step, streamlining the synthesis (analogous to Scheme 3C in).

Sulfonylation at Position 7

Installation of the 2,4,5-trimethylbenzenesulfonamide group requires functionalization of position 7 with an amine, followed by sulfonylation:

Amination Strategies

-

Nitration/Reduction : Nitration of the tetrahydroquinoline at position 7 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C), yields the primary amine.

-

Directed Ortho-Metalation : Employing a directing group (e.g., sulfoxide) enables regioselective lithiation at position 7, which is quenched with an electrophilic amine source.

Sulfonylation Reaction

The amine intermediate is treated with 2,4,5-trimethylbenzenesulfonyl chloride in DCM or THF, using Et₃N or DMAP as a base. Reaction conditions and yields are summarized in Table 2.

Table 2: Sulfonylation Optimization

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | DCM | 0°C → RT | 12 | 85 |

| DMAP | THF | RT | 6 | 78 |

| Pyridine | DCM | RT | 24 | 65 |

One-Pot and Alternative Synthetic Strategies

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the sulfonamide -SONH- proton appears as a singlet near δ 7.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 428.15) .

- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding with target enzymes) .

How can researchers design initial biological activity screens for this compound?

Q. Basic

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Sulfonamides often inhibit dihydropteroate synthase (IC < 1 µM) .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (CA-IX/XII) via stopped-flow CO hydration assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative activity .

What experimental design strategies optimize reaction yields and selectivity?

Q. Advanced

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to optimize variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading. For example, a 3-factor DoE reduced reaction steps from 8 to 4 while maintaining 85% yield .

- Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and avoid side reactions (e.g., over-acylation) .

How do structural modifications influence bioactivity in related sulfonamide-tetrahydroquinoline derivatives?

Q. Advanced

- Method : Systematically vary substituents and test in vitro/in vivo models to establish structure-activity relationships (SAR) .

What computational tools elucidate the compound’s mechanism of action?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Predict binding to CA-IX (PDB: 3IAI) with key interactions: sulfonamide-SO with Zn and tetrahydroquinoline-CH with hydrophobic pockets .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Relate logP and polar surface area to pharmacokinetic properties (e.g., bioavailability >70%) .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

- Assay Variability : Standardize protocols (e.g., ATP levels for cytotoxicity vs. apoptosis markers) .

- Structural Confounders : Verify purity (HPLC >98%) and stereochemistry (circular dichroism) to rule out enantiomer-driven discrepancies .

- Meta-Analysis : Pool data from 5+ studies using random-effects models to identify consensus EC ranges .

What methodologies identify the compound’s primary biological targets?

Q. Advanced

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., K = 12 nM for CA-IX) .

- CRISPR-Cas9 Knockout Screens : Validate target necessity by correlating gene knockout with resistance .

Which formulation strategies improve solubility and bioavailability?

Q. Advanced

- Co-Solvency : Use PEG-400/water (70:30) to achieve solubility >5 mg/mL .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release (t = 24 hrs) .

- Salt Formation : Prepare hydrochloride salt to enhance dissolution rate (pH 1.2, 85% in 30 min) .

How can stability studies predict degradation pathways under physiological conditions?

Q. Advanced

- Forced Degradation (ICH Q1A) : Expose to heat (40°C), light (1.2 million lux-hr), and pH 1–9. Monitor via HPLC for:

- Hydrolysis : Cleavage of sulfonamide bond at pH >8.

- Oxidation : Quinoline ring degradation with HO .

- LC-MS/MS : Identify degradation products (e.g., des-methyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.